![molecular formula C12H10FNO2 B6367014 4-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1261971-97-4](/img/structure/B6367014.png)
4-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, 95%
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Overview
Description
4-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine, or 4-FMPH, is a synthetic chemical compound that has been studied for its potential applications in scientific research. It is a derivative of pyridine, a heterocyclic aromatic organic compound. 4-FMPH has a wide range of applications, including organic synthesis, drug development, and biochemistry. Due to its unique chemical structure, 4-FMPH has been used in a variety of research fields, from drug development to biochemistry.
Scientific Research Applications
4-FMPH has been studied for its potential applications in drug development, organic synthesis, and biochemistry. In drug development, 4-FMPH has been used as a starting material for the synthesis of various drugs, such as antifungal and antiviral agents. In organic synthesis, 4-FMPH has been used as a reagent for the synthesis of various organic compounds, such as heterocycles and polymers. In biochemistry, 4-FMPH has been used as a substrate for the study of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Mechanism of Action
The mechanism of action of 4-FMPH is not well understood. However, it is known that 4-FMPH is a substrate for the enzyme cytochrome P450. Cytochrome P450 is involved in the metabolism of drugs and other compounds, and it is believed that 4-FMPH may play a role in the metabolism of certain drugs or other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FMPH have not been extensively studied. However, it is known that 4-FMPH is a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Therefore, it is possible that 4-FMPH may have an effect on the metabolism of certain drugs or other compounds.
Advantages and Limitations for Lab Experiments
The advantages of using 4-FMPH in laboratory experiments include its low cost and easy availability. Additionally, 4-FMPH can be synthesized in a two-step process, making it an attractive option for researchers. However, the mechanism of action of 4-FMPH is not well understood, and its biochemical and physiological effects have not been extensively studied. Therefore, it is important to consider the potential risks before using 4-FMPH in laboratory experiments.
Future Directions
For 4-FMPH research include further studies on its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in drug development, organic synthesis, and biochemistry. Finally, further research is needed to determine the potential risks associated with the use of 4-FMPH in laboratory experiments.
Synthesis Methods
4-FMPH can be synthesized in a two-step process. The first step involves the conversion of 4-methoxyphenol to 4-fluoro-4-methoxyphenol by reaction with fluorosulfonic acid. The second step involves the reaction of 4-fluoro-4-methoxyphenol with 2-hydroxypyridine to form 4-(3-fluoro-4-methoxyphenyl)-2-hydroxypyridine. This two-step process is simple and cost-effective, making it an attractive option for researchers.
properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-11-3-2-8(6-10(11)13)9-4-5-14-12(15)7-9/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDZPXIOLGZFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)NC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682816 |
Source
|
Record name | 4-(3-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine | |
CAS RN |
1261971-97-4 |
Source
|
Record name | 4-(3-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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